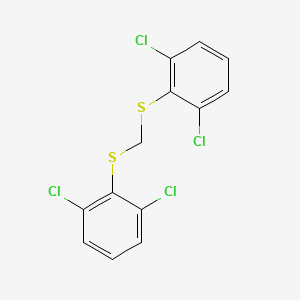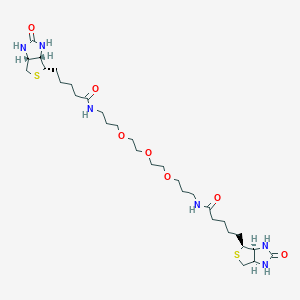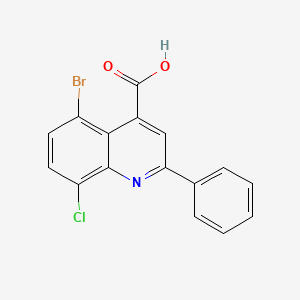![molecular formula C12H13N3O3S2 B13711444 Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H13N3O3S2 and a molecular weight of 311.38. It is primarily used in proteomics research and has applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 3-chloropropyl cyanide in the presence of a base to form the intermediate 3-(4-nitrophenoxy)propyl cyanide. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Substituted cyano derivatives.
Applications De Recherche Scientifique
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The nitro group and cyano group play crucial roles in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [3-(4-aminophenoxy)propyl]cyano-carbonimidodithioate
- Methyl [3-(4-methoxyphenoxy)propyl]cyano-carbonimidodithioate
- Methyl [3-(4-chlorophenoxy)propyl]cyano-carbonimidodithioate
Uniqueness
Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and allows for specific interactions with molecular targets, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C12H13N3O3S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
[methylsulfanyl-[3-(4-nitrophenoxy)propylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C12H13N3O3S2/c1-19-12(14-9-13)20-8-2-7-18-11-5-3-10(4-6-11)15(16)17/h3-6H,2,7-8H2,1H3 |
Clé InChI |
DSGOSDNWNUVVAK-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC#N)SCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



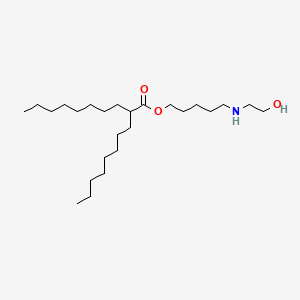

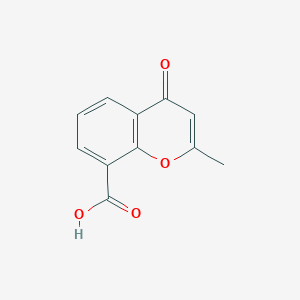



![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)


